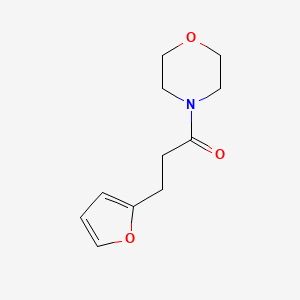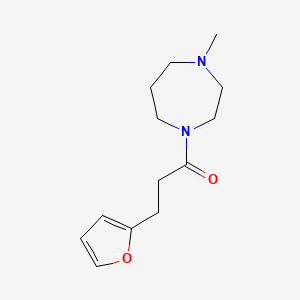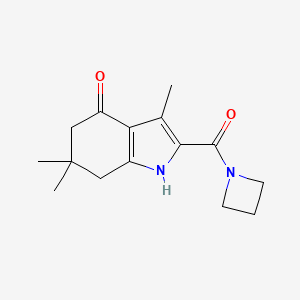
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate is a chemical compound that features a unique combination of a tetrahydrofuran ring and a nitrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate typically involves the condensation of 5-nitrofuran-2-carboxylic acid with a suitable oxolan derivative under acidic or basic conditions. The reaction may proceed through esterification or amidation, depending on the specific reagents used. Common reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
科学的研究の応用
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitrofuran moiety can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication. The compound’s molecular targets include bacterial enzymes involved in DNA synthesis and repair.
類似化合物との比較
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
(2-Oxooxolan-3-yl) 5-nitrofuran-2-carboxylate is unique due to its combination of a tetrahydrofuran ring and a nitrofuran moiety, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with bacterial enzymes, making it a promising candidate for further research and development in medicinal chemistry.
特性
IUPAC Name |
(2-oxooxolan-3-yl) 5-nitrofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO7/c11-8-6(3-4-15-8)17-9(12)5-1-2-7(16-5)10(13)14/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXHFWKTKINLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1OC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B7503137.png)

![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)
![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)

![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)

![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7503188.png)

